N-(diphenylmethyl)-3-methylbutanamide
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Overview
Description
N-(diphenylmethyl)-3-methylbutanamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a 3-methylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-3-methylbutanamide typically involves the reaction of diphenylmethanol with 3-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate ester, which is subsequently converted to the amide through nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of microreactors allows for precise control over reaction conditions, leading to higher purity and reduced by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under basic conditions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism by which N-(diphenylmethyl)-3-methylbutanamide exerts its effects is primarily through its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity. Additionally, the amide functionality allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- N-(diphenylmethyl)-2-methylpropanamide
- N-(diphenylmethyl)-4-methylpentanamide
- N-(diphenylmethyl)-3-ethylbutanamide
Comparison: N-(diphenylmethyl)-3-methylbutanamide is unique due to the specific positioning of the methyl group on the butanamide backbone, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-benzhydryl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-14(2)13-17(20)19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASBGVGOGYXPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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